2-(Cyclohexyloxy)-5-methyl-3-nitropyridine 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13588455
InChI: InChI=1S/C12H16N2O3/c1-9-7-11(14(15)16)12(13-8-9)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
SMILES: CC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-]
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

2-(Cyclohexyloxy)-5-methyl-3-nitropyridine

CAS No.:

Cat. No.: VC13588455

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclohexyloxy)-5-methyl-3-nitropyridine -

Specification

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name 2-cyclohexyloxy-5-methyl-3-nitropyridine
Standard InChI InChI=1S/C12H16N2O3/c1-9-7-11(14(15)16)12(13-8-9)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Standard InChI Key LYRZWAPKXUQPFB-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characterization

Molecular Architecture

The compound’s structure centers on a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom. Substitutions at the 2-, 3-, and 5-positions introduce steric and electronic modifications:

  • Cyclohexyloxy group (2-position): A bulky ether substituent that enhances lipophilicity and may influence crystalline packing.

  • Nitro group (3-position): An electron-withdrawing moiety that polarizes the ring, affecting reactivity and solubility .

  • Methyl group (5-position): A simple alkyl group that modestly increases hydrophobicity.

The SMILES notation (CC1=CC(=C(N=C1)OC2CCCCC2)N+[O−]) and InChIKey (LYRZWAPKXUQPFB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Synthesis and Manufacturing

Synthetic Routes

Although detailed protocols are proprietary, plausible pathways involve:

  • Nitration of 2-(Cyclohexyloxy)-5-methylpyridine:

    • Reagents: Concentrated HNO₃/H₂SO₄ mixture.

    • Conditions: Controlled temperatures (0–5°C) to minimize side reactions.

    • Mechanism: Electrophilic aromatic substitution at the 3-position, directed by the electron-donating cyclohexyloxy group.

  • Purification Techniques:

    • Recrystallization: From ethanol/water mixtures to remove unreacted starting materials.

    • Column Chromatography: Silica gel with ethyl acetate/hexane eluents for high-purity isolates.

Industrial-Scale Production

Optimized processes may employ:

  • Continuous Flow Reactors: Enhance heat transfer and reaction control during nitration.

  • Quality Control Metrics: HPLC purity >98%, residual solvent limits per ICH guidelines.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Molar Mass236.27 g/molMass spectrometry
Melting PointNot reported
Solubility in WaterLowEstimated via LogP
LogP (Partition Coefficient)~2.5 (predicted)Computational modeling

The nitro group reduces aqueous solubility, while the cyclohexyloxy moiety enhances organic solvent compatibility (e.g., dichloromethane, acetone).

Research Directions and Challenges

Mechanistic Studies

  • Nitro Group Reduction: Catalytic hydrogenation to amines for subsequent functionalization.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize bioavailability.

Regulatory Considerations

  • REACH Compliance: Data on ecotoxicity and persistence required for industrial use.

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